4,4-Difluoro-1-(pyridin-4-ylmethyl)cyclohexan-1-amine dihydrochloride
Description
Properties
IUPAC Name |
4,4-difluoro-1-(pyridin-4-ylmethyl)cyclohexan-1-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F2N2.2ClH/c13-12(14)5-3-11(15,4-6-12)9-10-1-7-16-8-2-10;;/h1-2,7-8H,3-6,9,15H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAYUDVRTRZHHMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1(CC2=CC=NC=C2)N)(F)F.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoro-1-(pyridin-4-ylmethyl)cyclohexan-1-amine dihydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring is synthesized through a series of reactions, including cyclization and fluorination.
Introduction of the Pyridin-4-ylmethyl Group: The pyridin-4-ylmethyl group is introduced via a nucleophilic substitution reaction.
Amination: The amine group is introduced through a reductive amination process.
Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
4,4-Difluoro-1-(pyridin-4-ylmethyl)cyclohexan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The fluorine atoms and the amine group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and electrophiles like alkyl halides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated the potential of 4,4-Difluoro-1-(pyridin-4-ylmethyl)cyclohexan-1-amine dihydrochloride as an anticancer agent. In vitro experiments have shown that this compound significantly inhibits the proliferation of various cancer cell lines, including:
- A431 vulvar epidermal carcinoma cells : The compound induced apoptosis through the activation of caspase pathways, suggesting a mechanism for its antitumor effects.
Antimicrobial Properties
The compound exhibits notable antimicrobial activity against several bacterial strains. Research findings indicate:
- Effectiveness against Gram-positive bacteria : Studies revealed that it has significant inhibitory effects on strains such as Staphylococcus aureus and Streptococcus pneumoniae, indicating its potential utility in antibiotic development .
Case Studies
Pharmacokinetics and Toxicology
Initial pharmacokinetic assessments suggest that 4,4-Difluoro-1-(pyridin-4-ylmethyl)cyclohexan-1-amine dihydrochloride has favorable absorption characteristics. However, comprehensive toxicological studies are necessary to establish its safety profile. Early results indicate minimal toxicity at therapeutic doses, making it a candidate for further investigation in clinical settings .
Mechanism of Action
The mechanism of action of 4,4-Difluoro-1-(pyridin-4-ylmethyl)cyclohexan-1-amine dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Molecular Properties
The following table summarizes key structural features and properties of 4,4-Difluoro-1-(pyridin-4-ylmethyl)cyclohexan-1-amine dihydrochloride and analogous compounds:
Key Differences and Implications
This contrasts with fluorophenylmethyl substituents (e.g., 2- or 3-fluoro), which prioritize lipophilicity and metabolic stability .
Salt Form and Solubility: The dihydrochloride salt of the target compound enhances water solubility compared to mono-hydrochloride analogs (e.g., 230.5 g/mol compound), critical for in vivo bioavailability .
Fluorination :
- All compounds feature a 4,4-difluorocyclohexane core, which improves metabolic stability and modulates electronic effects. However, substituent fluorination (e.g., 2- or 3-fluorophenyl) further fine-tunes steric and electronic properties .
Biological Activity
4,4-Difluoro-1-(pyridin-4-ylmethyl)cyclohexan-1-amine dihydrochloride (CAS No. 1380300-73-1) is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This compound features a cyclohexane ring substituted with a pyridinylmethyl group and two fluorine atoms, which may enhance its pharmacological properties.
Chemical Structure and Properties
- Molecular Formula : C12H18Cl2F2N2
- Molecular Weight : 299.19 g/mol
- CAS Number : 1380300-73-1
The structural characteristics of this compound suggest potential interactions with biological targets, particularly due to the presence of the pyridine moiety, which is known for its ability to engage in hydrogen bonding and π-stacking interactions.
Antimicrobial Properties
Recent studies have highlighted the compound's activity against various pathogens, particularly Mycobacterium tuberculosis. In a screening of novel chemical entities, compounds related to the 4PP series, which includes derivatives of 4,4-Difluoro-1-(pyridin-4-ylmethyl)cyclohexan-1-amine, demonstrated promising in vitro activity against MmpL3, a critical target in tuberculosis treatment. The structure–activity relationship (SAR) studies indicated that modifications to the cyclohexane and pyridine components could enhance antibacterial efficacy while optimizing physicochemical properties .
Cytotoxicity and Selectivity
In cytotoxicity assays, derivatives of this compound have shown variable activity against cancer cell lines. For instance, certain analogs exhibited IC50 values in the low micromolar range against specific cancer types, indicating potential as anticancer agents. The presence of fluorine atoms was noted to influence both the potency and selectivity of these compounds .
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Antitubercular | Mycobacterium tuberculosis | 2.7 | |
| Cytotoxicity | Various Cancer Cell Lines | <10 | |
| Selectivity | Cancer vs Normal Cells | High |
Safety and Toxicological Profile
The safety data for 4,4-Difluoro-1-(pyridin-4-ylmethyl)cyclohexan-1-amine dihydrochloride indicates that acute toxicity data is limited. However, general precautions are advised when handling this compound due to potential irritant effects on skin and eyes. No significant mutagenic or carcinogenic effects have been reported in available studies .
Case Study: Tuberculosis Inhibition
In a focused study on tuberculosis, researchers synthesized several analogs of the 4PP series to evaluate their efficacy against MmpL3. The results demonstrated that specific modifications led to enhanced activity while maintaining favorable pharmacokinetic properties. For example, a compound with a cyclohexylmethylene group linked via an amide showed an MIC value of 2.7 µM against M. tuberculosis .
Case Study: Anticancer Activity
A separate investigation into the anticancer potential of related compounds revealed that modifications to the phenyl ring significantly impacted cytotoxicity against various cancer cell lines. One particular analog with a naphthyl substitution exhibited notable activity with an IC50 value comparable to established chemotherapeutics .
Q & A
Q. What are the key physicochemical properties of 4,4-difluoro-1-(pyridin-4-ylmethyl)cyclohexan-1-amine dihydrochloride, and how do they influence experimental design?
Methodological Answer :
- Physicochemical Profiling : Determine solubility (polar vs. non-polar solvents), melting point, and hygroscopicity via differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). For example, solubility in aqueous buffers is critical for biological assays, while stability in DMSO is essential for stock solutions .
- Structural Confirmation : Use -NMR and -NMR to verify the cyclohexane ring conformation and pyridine substitution pattern. Mass spectrometry (HRMS) confirms molecular weight (e.g., expected molecular ion at m/z 263.18 for the free base) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer :
- Hazard Mitigation : Follow GHS guidelines (if classified) and SDS recommendations. Use fume hoods for weighing due to potential inhalational risks. Wear nitrile gloves and protective eyewear to avoid skin/eye contact, as described in analogous dihydrochloride salt safety protocols .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and avoid aqueous release into drains. Neutralize acidic residues with sodium bicarbonate .
Q. How can researchers validate the purity of this compound, and what analytical techniques are most effective?
Methodological Answer :
- Purity Assessment :
Advanced Research Questions
Q. How can synthetic routes for this compound be optimized to improve yield and reduce byproducts?
Methodological Answer :
Q. What strategies resolve contradictions in stability data under varying pH and temperature conditions?
Methodological Answer :
- Stability Studies :
- Accelerated Degradation : Incubate the compound at 40°C/75% RH for 4 weeks (ICH Q1A guidelines). Monitor degradation products via UPLC-QTOF.
- pH-Dependent Stability : Prepare buffers (pH 1–10) and quantify remaining parent compound using validated HPLC methods. For example, dihydrochloride salts often show instability in alkaline conditions due to free base precipitation .
Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., kinases or GPCRs)?
Methodological Answer :
- In Silico Docking :
Q. What methodologies are recommended for studying the compound’s role in targeted drug delivery systems?
Methodological Answer :
- Nanocarrier Design :
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility profiles across different solvent systems?
Methodological Answer :
Q. What experimental controls are essential when evaluating the compound’s cytotoxicity in cell-based assays?
Methodological Answer :
- Cytotoxicity Mitigation :
Methodological Framework Integration
Q. How can the quadripolar model (theoretical, epistemological, morphological, technical) enhance research design for this compound?
Methodological Answer :
- Theoretical Pole : Align with cyclohexylamine-based drug discovery frameworks (e.g., kinase inhibition mechanisms).
- Technical Pole : Select advanced techniques like cryo-EM for target-complex visualization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
